Propargyl-PEG3-OCH2-Boc

Beschreibung

In the realms of chemical biology and materials science, the ability to precisely connect and modify molecules is paramount. Propargyl-PEG4-CH2CO2tBu serves as a heterobifunctional linker, a molecular bridge designed to connect different chemical entities with high specificity and efficiency.

Polyethylene (B3416737) glycol (PEG) linkers are widely used in biomedical and pharmaceutical research due to their hydrophilicity, biocompatibility, and low immunogenicity. biochempeg.commdpi.com The process of attaching PEG chains to molecules, known as PEGylation, can improve the solubility and stability of substances like drugs and proteins, and prolong their circulation time in the body. biochempeg.comnih.gov

Propargyl-PEG4-CH2CO2tBu is a type of monodispersed PEG linker, meaning it has a precisely defined structure and molecular weight, which is crucial for reproducible and controlled chemical modifications. biochempeg.com It belongs to a broader class of PEG derivatives that are functionalized with reactive groups at each end, allowing for the stepwise or simultaneous attachment of different molecules. axispharm.comruixibiotech.com These linkers are instrumental in the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). sigmaaldrich.commedchemexpress.commedchemexpress.com

The design of Propargyl-PEG4-CH2CO2tBu is a prime example of strategic molecular engineering. Each component of the molecule is chosen for a specific purpose, creating a highly versatile and efficient chemical tool. The linear structure with distinct functional groups at either end allows for controlled, directional ligation of molecules.

The PEG4 spacer provides several advantages. Its hydrophilic nature increases the water solubility of the entire construct, which is particularly beneficial when working with hydrophobic molecules or in aqueous biological environments. cd-bioparticles.netmedkoo.com The length of the PEG chain can also be critical, influencing the distance and spatial orientation between the linked molecules, which can impact the biological activity of the final conjugate.

The true utility of this compound lies in its ability to participate in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. axispharm.comontosight.ai This makes it an invaluable asset in drug discovery, bioconjugation, and the development of novel materials. broadpharm.com

The functionality of Propargyl-PEG4-CH2CO2tBu is dictated by its three key moieties: the propargyl group, the PEG4 spacer, and the tert-butyl protected carboxyl group.

The Propargyl Group: This terminal alkyne group is the cornerstone of the molecule's utility in click chemistry. axispharm.com Specifically, it readily reacts with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. cd-bioparticles.netmedkoo.com This reaction is highly efficient, specific, and can be performed under mild, biologically compatible conditions. The small size of the propargyl group is also advantageous as it is less likely to interfere with the biological activity of the molecules it connects. nih.gov

The PEG4 Spacer: The tetraethylene glycol chain serves as a flexible, hydrophilic linker. cd-bioparticles.netmedkoo.com This spacer not only enhances solubility but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual functions. In the context of drug delivery, the PEG spacer can help to shield the therapeutic payload from degradation and reduce immunogenicity. nih.gov

The tert-Butyl (tBu) Protected Carboxyl Group: The other end of the molecule features a carboxylic acid that is "protected" by a tert-butyl group. cd-bioparticles.net This protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions to reveal the free carboxylic acid. medkoo.comlibretexts.orgthieme.de This allows for a two-step conjugation strategy. First, the propargyl end can be reacted, and then, after deprotection, the newly exposed carboxylic acid can be coupled to another molecule, often a primary amine, using standard peptide coupling reagents. creative-biolabs.com This orthogonal reactivity is a key feature that allows for the precise and controlled assembly of complex molecular systems.

Interactive Data Table: Properties of Propargyl-PEG4-CH2CO2tBu

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H26O6 | cd-bioparticles.net |

| Molecular Weight | 302.4 g/mol | cd-bioparticles.net |

| Purity | ≥95% - 98% | axispharm.comcd-bioparticles.net |

| Appearance | Not specified in sources | |

| Solubility | Soluble in aqueous media | cd-bioparticles.netmedkoo.com |

| Storage | -20°C for long term | medkoo.com |

Interactive Data Table: Functional Groups of Propargyl-PEG4-CH2CO2tBu and Their Reactivity

| Functional Group | Reactive Partner | Reaction Type | Linkage Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Propargyl (Alkyne) | Azide (B81097) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | High efficiency, high specificity, biocompatible conditions. | cd-bioparticles.netmedkoo.com |

| tert-Butyl Ester | Acid | Deprotection | Carboxylic Acid | Stable protecting group, allows for sequential reactions. | medkoo.comlibretexts.orgthieme.de |

| Carboxylic Acid (after deprotection) | Primary Amine | Amide Coupling (with activators) | Amide Bond | Forms a stable covalent bond. | creative-biolabs.com |

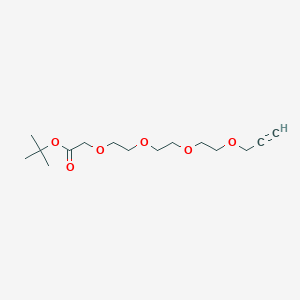

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUOCZSOXBPJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Propargyl Peg4 Ch2co2tbu

Established Synthetic Pathways for Propargyl-PEG4-CH2CO2tBu Precursors and Analogues

The synthesis of Propargyl-PEG4-CH2CO2tBu and its analogues generally involves the sequential or convergent assembly of the three core components: the propargyl group, the PEG linker, and the protected carboxylic acid.

One common strategy involves the propargylation of a pre-formed PEG chain bearing a hydroxyl group. researchgate.net For instance, a PEG derivative with a terminal hydroxyl group can be deprotonated with a base like potassium hydroxide (B78521) or sodium hydride, followed by nucleophilic substitution with propargyl bromide to introduce the terminal alkyne. researchgate.netmdpi.com The other end of the PEG chain can then be functionalized with the protected carboxylic acid moiety.

Analogues with varying PEG chain lengths, such as Propargyl-PEG2-CH2CO2tBu, can be synthesized using similar principles. chemscene.comsigmaaldrich.com The synthesis of precursors often starts with commercially available PEG diols or mono-functionalized PEGs. For example, α-hydroxyl-ω-carboxyl PEG can be reacted with propargyl bromide in the presence of a base to yield an α-hydroxyl-ω-propargyl PEG, which is a versatile precursor for further functionalization. mdpi.com

Another synthetic approach is the anionic ring-opening copolymerization of ethylene (B1197577) oxide with a functionalized monomer like glycidyl (B131873) propargyl ether. researchgate.net This method allows for the incorporation of propargyl groups along the polymer backbone, creating "clickable" PEG precursors. researchgate.net

The table below summarizes some established synthetic approaches for precursors and analogues of Propargyl-PEG4-CH2CO2tBu.

| Precursor/Analogue | Synthetic Approach | Key Reagents | Reference |

| α-hydroxyl-ω-propargyl PEG | Williamson ether synthesis | HOOC-PEG-OH, KOH, Propargyl bromide | mdpi.com |

| Propargyl-terminated PEGs | Nucleophilic substitution on PEG-OH | PEG-OH, NaH, Propargyl bromide | researchgate.net |

| "Clickable PEG" | Anionic ring-opening copolymerization | Ethylene oxide, Glycidyl propargyl ether | researchgate.net |

| Propargyl epoxides | Propargylation of α-bromoketones | α-bromoketone, Organozinc reagent | nih.gov |

Post-Synthetic Derivatization Strategies for the Propargyl Moiety of Propargyl-PEG4-CH2CO2tBu

The terminal alkyne of the propargyl group is a highly versatile functional handle for post-synthetic modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cd-bioparticles.netmedkoo.com This reaction allows for the efficient and specific conjugation of Propargyl-PEG4-CH2CO2tBu to molecules bearing an azide (B81097) group, forming a stable triazole linkage.

The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation. medchemexpress.com The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270).

This derivatization strategy is widely employed in:

Bioconjugation: Attaching the PEG linker to proteins, peptides, or nucleic acids that have been functionalized with an azide group. lookchem.com

PROTACs: The synthesis of Proteolysis-Targeting Chimeras, where the propargyl group serves as a point of attachment for one of the targeting ligands. medchemexpress.com

Material Science: Functionalizing surfaces or nanoparticles with PEG chains to improve their properties. lookchem.com

The table below outlines the key features of the primary derivatization strategy for the propargyl moiety.

| Reaction | Description | Key Components | Product | Reference |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient "click" reaction for forming a stable covalent bond. | Propargyl group, Azide group, Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole | cd-bioparticles.net |

Deprotection Strategies for the tert-Butyl Ester Group in Propargyl-PEG4-CH2CO2tBu under Acidic Conditions

The tert-butyl (t-butyl) ester serves as a protecting group for the carboxylic acid functionality. lookchem.com It is stable under basic and neutral conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. acsgcipr.org This deprotected carboxyl group can then be used for further conjugation, for example, by forming an amide bond with a primary amine. cd-bioparticles.netcd-bioparticles.net

The deprotection is typically achieved by treatment with a strong acid. The mechanism involves protonation of the ester's carbonyl oxygen, which increases its electrophilicity. acsgcipr.org This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the free carboxylic acid. acsgcipr.org The tert-butyl cation is subsequently neutralized, often by forming isobutylene (B52900) gas. acsgcipr.orgstackexchange.com

A variety of acids can be employed for this deprotection, with the choice depending on the sensitivity of other functional groups in the molecule.

| Deprotection Reagent | Conditions | Key Observations | Reference |

| Trifluoroacetic Acid (TFA) | Often used neat or in a solvent like dichloromethane (B109758) (DCM). | Highly effective and commonly used for t-butyl ester and Boc group removal. acsgcipr.org The reaction is often catalytic in TFA. stackexchange.com | acsgcipr.orgstackexchange.com |

| Hydrochloric Acid (HCl) | Can be used as a solution in an organic solvent or as aqueous HCl. | A strong inorganic acid that effectively cleaves t-butyl esters. acsgcipr.org | acsgcipr.org |

| Formic Acid | Can be used as a solvent. | A milder option suitable for substrates sensitive to stronger acids. acsgcipr.org | acsgcipr.org |

| Zinc Bromide (ZnBr₂) | A Lewis acid used in a solvent like DCM. | Can offer chemoselectivity, although it may also cleave other acid-labile groups like N-Boc. researchgate.net | researchgate.net |

| Phosphoric Acid | Aqueous solution. | An environmentally benign and mild reagent for deprotection. organic-chemistry.org | organic-chemistry.org |

Methodologies for Characterizing Chemical Modifications and Conjugates of Propargyl-PEG4-CH2CO2tBu

A suite of analytical techniques is essential for the comprehensive characterization of Propargyl-PEG4-CH2CO2tBu and its derivatives, ensuring structural integrity, purity, and successful conjugation. enovatia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a primary tool for confirming the chemical structure. nih.govresearchgate.net It allows for the identification and integration of characteristic proton signals from the propargyl group, the PEG backbone, and the tert-butyl ester. nih.govresearchgate.net The disappearance of the propargyl signals and the appearance of new signals from the triazole ring can confirm successful click chemistry conjugation. Similarly, the disappearance of the t-butyl signal indicates successful deprotection. For larger PEG derivatives, the ¹³C satellite peaks in ¹H NMR spectra can be used to accurately determine the molecular weight and functionalization efficiency. nih.govsemanticscholar.org

Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are crucial for determining the molecular weight of the compound and its conjugates. nih.govnist.gov These techniques can confirm the successful addition of the PEG linker to a biomolecule and can also be used to assess the heterogeneity of the PEGylated product. nih.govspringernature.com High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule. enovatia.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound and to separate the product from starting materials and byproducts. nih.gov Reversed-phase HPLC is a common mode for these types of molecules.

Size-Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution of PEGylated conjugates, especially for larger biomolecules. semanticscholar.org

Infrared (IR) Spectroscopy:

FTIR spectroscopy can be used to monitor the progress of reactions by observing changes in characteristic vibrational bands, such as the disappearance of the azide stretch after a click reaction. nist.gov

The table below summarizes the key characterization techniques and their applications.

| Technique | Application | Key Information Obtained | Reference |

| ¹H NMR Spectroscopy | Structural elucidation and purity assessment | Presence of propargyl, PEG, and t-butyl groups; confirmation of conjugation and deprotection. nih.govresearchgate.net | nih.govresearchgate.net |

| Mass Spectrometry (MALDI-TOF, ESI) | Molecular weight determination | Confirmation of product mass and successful conjugation. nih.govnist.gov | nih.govnist.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis and separation | Assessment of product purity and separation from impurities. nih.gov | nih.gov |

| Size-Exclusion Chromatography (SEC) | Analysis of molecular weight distribution | Characterization of PEGylated bioconjugates. semanticscholar.org | semanticscholar.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring reaction progress | Observation of changes in functional group vibrations. nist.gov | nist.gov |

Mechanistic Investigations of Reactions Utilizing Propargyl Peg4 Ch2co2tbu

Principles and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-CH2CO2tBu

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for covalently linking molecules. rsc.orgnih.gov The reaction involves the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. nih.gov Propargyl-PEG4-CH2CO2tBu serves as the terminal alkyne component in this reaction. medkoo.comcd-bioparticles.net Its propargyl group is poised to react with azide-functionalized molecules, making it a valuable reagent for constructing more complex molecular architectures. medchemexpress.commedchemexpress.com

The generally accepted mechanism for CuAAC involves several steps. rsc.orgmagtech.com.cn Initially, the copper(I) catalyst coordinates with the terminal alkyne of a molecule like Propargyl-PEG4-CH2CO2tBu to form a copper-acetylide intermediate. researchgate.net This is considered a key, and often rate-determining, step in the catalytic cycle. nih.gov The azide then displaces a ligand from the copper-acetylide complex, and a subsequent cyclization event forms a six-membered copper-triazolide ring. Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst for the next cycle. nih.gov This process is highly regioselective, almost exclusively yielding the 1,4-isomer, in contrast to uncatalyzed thermal cycloadditions which produce a mixture of 1,4- and 1,5-regioisomers. nih.gov

Optimization of CuAAC reactions is critical, especially in bioconjugation where reaction conditions must be mild to preserve the function of sensitive biomolecules. plos.org Key areas of optimization include the copper source, ligands, and reducing agents.

Copper Source and Ligands : While Cu(I) is the active catalyst, it is often generated in situ from a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. nih.gov The efficiency and stability of the Cu(I) catalyst are greatly enhanced by coordinating ligands. mdpi.com These ligands accelerate the reaction and protect the catalyst from oxidation and disproportionation. nih.gov A notable ligand is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), which is highly water-soluble and particularly effective for bioconjugation in aqueous buffers. plos.org Studies have shown that using a water-soluble ligand like THPTA can yield labeling efficiencies comparable to those achieved with the less soluble but common ligand tris(benzyltriazolylmethyl)amine (TBTA) in organic co-solvents, while better preserving protein activity. plos.org It is often recommended to use a five-fold excess of the ligand relative to the copper salt to protect biomolecules from oxidative damage. nih.gov

Reducing Agents : Sodium ascorbate (B8700270) is the most common reducing agent used to convert Cu(II) to the active Cu(I) state. jenabioscience.com However, the reaction of ascorbate with copper can generate reactive oxygen species (ROS), which may damage sensitive substrates like proteins. jenabioscience.com Furthermore, ascorbate oxidation byproducts can lead to unwanted side reactions with protein residues. jenabioscience.com To mitigate these effects, alternative reductants have been explored. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) have been successfully used as reductants in CuAAC, offering different compatibilities depending on the specific biological system. plos.org

The table below summarizes the optimization of reductants for a model CuAAC bioconjugation.

| Reductant (2 mM) | Ligand (1 mM) | Relative Fluorescence Intensity (Efficiency) |

| Ascorbate | THPTA | 100% |

| TCEP | THPTA | ~85% |

| DTT | THPTA | ~55% |

| This table is generated based on data from a study on murine dihydrofolate reductase (mDHFR) conjugation, showing the relative efficiency of different reductants in THPTA-assisted CuAAC. plos.org |

Exploration of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Propargyl-PEG4-CH2CO2tBu as an Alternative Reaction Pathway

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a major advancement in click chemistry as it proceeds without the need for a copper catalyst. iris-biotech.de This is particularly advantageous for in vivo applications, as it eliminates concerns about the cytotoxicity associated with copper. iris-biotech.de The reaction's driving force is the relief of ring strain in a cyclic alkyne, which significantly lowers the activation energy for the cycloaddition with an azide. iris-biotech.de

Commonly used strained alkynes include derivatives of cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) and aza-dibenzocyclooctyne (ADIBO). nih.govresearchgate.net These molecules react rapidly and selectively with azides at physiological temperatures to form stable triazoles. rsc.orgnih.gov

However, Propargyl-PEG4-CH2CO2tBu, which contains a linear, terminal alkyne, is not suitable for the SPAAC pathway. broadpharm.com Its propargyl group lacks the requisite ring strain to undergo uncatalyzed cycloaddition at a practical rate. The Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide is extremely slow without catalysis. iris-biotech.de Therefore, while SPAAC is a powerful alternative reaction pathway for azide-alkyne ligation, it requires a different class of alkyne reagents. The choice between CuAAC (using a terminal alkyne like Propargyl-PEG4-CH2CO2tBu) and SPAAC (using a strained cyclooctyne) depends on the specific requirements of the application, particularly the tolerance for a copper catalyst.

The following table outlines the key differences between the two pathways:

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) required | None (metal-free) |

| Alkyne Type | Terminal (e.g., Propargyl group) | Strained cyclic (e.g., DBCO, DIBO) |

| Toxicity | Potential cytotoxicity from copper catalyst | Generally considered biocompatible for in vivo use |

| Reaction Rate | Very fast with catalyst and ligand optimization | Fast due to release of ring strain |

| Suitability of Propargyl-PEG4-CH2CO2tBu | Yes | No |

Kinetic and Thermodynamic Aspects of Triazole Linkage Formation with Propargyl-PEG4-CH2CO2tBu

The formation of the triazole linkage via CuAAC is a thermodynamically favorable process, resulting in a highly stable aromatic ring that is resistant to cleavage under most biological conditions. The reaction is essentially irreversible, which is a key advantage for creating permanent linkages in bioconjugates and materials.

From a kinetic perspective, the rate of the CuAAC reaction is highly dependent on the reaction conditions. Mechanistic studies have revealed that the reaction rate can exhibit a second-order dependence on the copper concentration, suggesting that a binuclear copper intermediate may be involved in the rate-determining step under certain conditions. nih.govnih.gov The formation of the copper-acetylide from the terminal alkyne of Propargyl-PEG4-CH2CO2tBu is a crucial step in the catalytic cycle. researchgate.net

Catalyst and Ligand : The choice and concentration of the copper(I) source and accelerating ligand are the most significant factors. Ligands not only stabilize the Cu(I) oxidation state but also actively participate in the catalytic cycle, dramatically increasing the reaction rate. mdpi.com

Substrate Reactivity : While the propargyl group is a standard terminal alkyne, its electronic environment can subtly influence reactivity. However, in most CuAAC systems, the rate is more strongly dictated by the catalyst system than by minor variations in the alkyne substrate.

Solvent : The reaction medium can affect the solubility of reactants and the stability of catalytic intermediates, thereby influencing the reaction kinetics.

Influence of Reaction Conditions on Conjugation Efficiency and Selectivity of Propargyl-PEG4-CH2CO2tBu Reactions

The efficiency and selectivity of conjugations using Propargyl-PEG4-CH2CO2tBu via CuAAC are highly sensitive to the specific reaction conditions employed. As discussed, CuAAC is inherently highly selective for the 1,4-triazole regioisomer. nih.gov However, conjugation efficiency—the yield of the desired product—can be tuned by carefully controlling several parameters.

Solvent Effects : The solvent system can have a profound impact. In bioconjugation, reactions are often performed in aqueous buffers. The addition of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), can enhance the solubility of hydrophobic reactants and ligands like TBTA, leading to increased reaction rates. plos.org For instance, one study demonstrated that increasing the DMSO concentration from 10% to 30% resulted in a 13.6% increase in conjugation efficiency for a model protein. plos.org However, high concentrations of organic solvents can also be detrimental to the structure and function of biomolecules. plos.org As an alternative, green chemistry approaches using supercritical carbon dioxide (scCO₂) as a solvent have been successfully developed for PEG conjugation, achieving high yields. nih.gov

Concentration of Reactants : The concentrations of the alkyne, azide, and catalyst system are critical. For the catalyst, a ligand-to-copper ratio of 5:1 is often recommended to maximize catalytic activity while minimizing oxidative side reactions. jenabioscience.com Interestingly, the Cu-THPTA catalyst can be inhibited by high concentrations of the alkyne substrate (typically >5 mM), a factor to consider when planning reaction stoichiometry. jenabioscience.com

Temperature and pH : CuAAC reactions proceed efficiently at room temperature, which is ideal for conjugating heat-sensitive molecules. organic-chemistry.org The optimal pH is typically around 7 to 8 for bioconjugation applications, balancing reaction efficiency with protein stability. plos.org

The table below illustrates the impact of reaction conditions on the yield of a model PEG-conjugate synthesis in supercritical CO₂.

| Pressure (bar) | Catalyst/Alkyne Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 130 | 0.5 | 35 | 24 | 82.3 |

| 130 | 0.5 | 35 | 48 | 87.1 |

| This table is based on data for the synthesis of a PEG-coumarin conjugate in scCO₂, demonstrating how reaction time can be optimized to improve yield. nih.gov |

Applications of Propargyl Peg4 Ch2co2tbu in Bioconjugation and Drug Delivery Research

Design and Synthesis of Bioconjugates Using Propargyl-PEG4-CH2CO2tBu

Propargyl-PEG4-CH2CO2tBu is a polyethylene (B3416737) glycol (PEG) derivative that contains a propargyl group and a t-butyl protected carboxyl group. cd-bioparticles.netmedkoo.com This structure is instrumental in the design and synthesis of a wide array of bioconjugates. The terminal alkyne (propargyl) group provides a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medkoo.combroadpharm.com This reaction allows for the efficient and specific ligation of the PEG linker to molecules bearing an azide (B81097) group, forming a stable triazole linkage. medkoo.combroadpharm.com

The other end of the molecule features a tert-butyl (tBu) ester protecting a carboxylic acid. This protecting group can be removed under acidic conditions to reveal the carboxylic acid. cd-bioparticles.netmedkoo.com This functionality can then be used for further conjugation, for instance, by reacting with primary amine groups on biomolecules like peptides or antibodies, often facilitated by activating agents to form a stable amide bond. medchemexpress.com

The synthesis of bioconjugates using this linker often involves a sequential approach. First, the propargyl group is reacted with an azide-modified biomolecule or drug. Subsequently, the t-butyl group is deprotected to expose the carboxylic acid, which can then be coupled to another molecule of interest. This step-wise process allows for the construction of complex bioconjugates with a high degree of control.

A general procedure for synthesizing alkyne-terminated heterobifunctional oligo(ethylene glycol) (OEG) linkers, such as Propargyl-PEG4-OH, which is a precursor to the title compound, involves the desymmetrization of OEGs. nih.gov This is typically achieved by converting one of the hydroxyl groups to an alkyne functionality. nih.gov For instance, tetra(ethylene glycol) can be reacted with propargyl bromide in the presence of a base like sodium hydride to yield the mono-propargylated product. nih.gov Further modification of the remaining hydroxyl group can then lead to the desired heterobifunctional linker.

Role of Propargyl-PEG4-CH2CO2tBu as a Versatile Linker in Targeted Delivery Systems

The distinct functionalities at either end of Propargyl-PEG4-CH2CO2tBu make it a highly versatile linker for creating targeted drug delivery systems. axispharm.com The ability to connect two different molecular entities with precision is a cornerstone of modern therapeutic strategies.

The propargyl group, through the CuAAC reaction, can be attached to a targeting ligand that has been modified with an azide group. nih.gov These targeting ligands can be peptides, antibodies, or other molecules that recognize specific receptors on the surface of target cells, such as cancer cells. nih.govaxispharm.com For example, the cRGDfK peptide, which targets integrin receptors often found in tumor neovasculature, can be conjugated to such linkers. nih.gov

Once the targeting moiety is attached, the t-butyl protecting group on the other end of the linker can be removed. The now-exposed carboxylic acid can be conjugated to a therapeutic agent, such as a cytotoxic drug or an imaging agent. nih.gov This modular approach allows for the creation of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), where a potent payload is selectively delivered to the site of disease, enhancing therapeutic efficacy while minimizing off-target side effects.

The PEG4 spacer itself plays a crucial role. The four ethylene (B1197577) glycol units enhance the water solubility and biocompatibility of the resulting conjugate, which is often a challenge with hydrophobic drugs or large biomolecules. axispharm.comaxispharm.com This improved solubility is critical for the formulation and in vivo performance of the drug delivery system.

Strategies for Enhancing Aqueous Solubility and Biocompatibility via Propargyl-PEG4-CH2CO2tBu Conjugation

The process of attaching PEG chains to molecules, known as PEGylation, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydrophilic PEG spacer in Propargyl-PEG4-CH2CO2tBu increases the solubility of the conjugate in aqueous media. medkoo.com This is particularly beneficial when working with hydrophobic drugs that would otherwise be difficult to formulate and administer.

Beyond just solubility, the PEG linker also enhances the biocompatibility of the conjugate. axispharm.com The flexible and hydrophilic nature of the PEG chain can help to shield the conjugated molecule from recognition by the immune system, potentially reducing immunogenicity. It can also prevent non-specific interactions with other proteins and cells in the body, which can lead to improved circulation times and better targeting to the desired site of action.

Research has shown that even short PEG linkers can improve the performance of targeted probes. medkoo.com The ability of Propargyl-PEG4-CH2CO2tBu to be readily incorporated into various bioconjugates makes it a valuable tool for researchers looking to enhance the aqueous solubility and biocompatibility of their novel therapeutic and diagnostic agents. sigmaaldrich.com

Integration of Propargyl-PEG4-CH2CO2tBu into Polymeric Drug Delivery Platforms

Propargyl-PEG4-CH2CO2tBu and similar PEG linkers are not only used for creating discrete bioconjugates but can also be integrated into more complex polymeric drug delivery platforms. These platforms, such as polymeric nanoparticles and micelles, can encapsulate or be conjugated with therapeutic agents for controlled release and targeted delivery.

The terminal alkyne group of Propargyl-PEG4-CH2CO2tBu allows for its incorporation into polymers through click chemistry. For instance, if a polymer backbone is functionalized with azide groups, the linker can be "clicked" onto the polymer, introducing a protected carboxylic acid functionality. This allows for the subsequent attachment of drugs or targeting ligands to the surface of the polymeric nanoparticle.

Furthermore, branched PEG linkers, which may contain propargyl groups, are useful in the development of antibody-drug conjugates and other drug delivery methods. dcchemicals.com For example, N-Boc-N-bis(PEG2-propargyl) is a branched PEG linker that can be used to attach multiple copies of a drug molecule to a single targeting moiety. dcchemicals.com

The versatility of click chemistry enables the efficient construction of functional drug delivery platforms based on amphiphilic biodegradable polymers. mdpi.com For example, a linear PEG-polyester copolymer bearing multiple pendant alkynyl groups can be synthesized. mdpi.com These alkynyl groups can then react with various azide-containing molecules, including those derived from Propargyl-PEG4-CH2CO2tBu, to create multifunctional nanoparticles with tailored properties for drug delivery. mdpi.com The resulting amphiphilic copolymers can self-assemble into nanoparticles in aqueous media, providing a stable and biocompatible carrier for therapeutic payloads. mdpi.com

Research on PEGylation Processes Utilizing Propargyl-PEG4-CH2CO2tBu for Biopharmaceutical Optimization

PEGylation, the process of covalently attaching polyethylene glycol chains to biopharmaceuticals, is a widely used strategy to optimize their therapeutic properties. Propargyl-PEG4-CH2CO2tBu is a key reagent in modern PEGylation research due to its defined structure and versatile reactivity. broadpharm.com

The use of a heterobifunctional linker like Propargyl-PEG4-CH2CO2tBu allows for a more controlled and site-specific PEGylation process compared to traditional methods that often result in heterogeneous mixtures. The "click" reaction with the propargyl group provides a highly efficient and specific method for attaching the PEG linker to a biomolecule that has been engineered to contain an azide group. nih.gov This precision is crucial for maintaining the biological activity of the therapeutic protein or peptide.

Advanced Therapeutic Modalities Enabled by Propargyl Peg4 Ch2co2tbu

Research on Antibody-Drug Conjugates (ADCs) Utilizing Propargyl-PEG4-CH2CO2tBu Linkers

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells by attaching them to monoclonal antibodies (mAbs) that recognize tumor-associated antigens. biochempeg.com The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. biochempeg.com Propargyl-PEG4-CH2CO2tBu serves as a hydrophilic, non-cleavable linker component in this context.

The design of ADC linkers incorporating Propargyl-PEG4-CH2CO2tBu is guided by several key principles aimed at optimizing the therapeutic index of the final conjugate.

Hydrophilicity and Solubility : The tetra-ethylene glycol (PEG4) spacer is inherently hydrophilic. This property is crucial for counteracting the hydrophobicity of many potent cytotoxic payloads, thereby improving the solubility and reducing the propensity for aggregation of the ADC. biochempeg.comresearchgate.net Improved solubility is essential for maintaining the stability of the ADC during formulation and administration.

Controlled Drug-to-Antibody Ratio (DAR) : The propargyl group enables highly efficient and site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". cd-bioparticles.netbroadpharm.comdcchemicals.com By reacting with an azide (B81097) group pre-installed at a specific site on the antibody, this method allows for the creation of homogeneous ADCs with a precisely controlled DAR, which is a critical factor for ensuring consistent efficacy and a predictable safety profile. nih.gov

Linker Length and Steric Hindrance : The PEG4 spacer provides a defined and adequate distance between the bulky antibody and the cytotoxic drug. This separation can minimize potential steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.

Biocompatibility and Pharmacokinetics : PEGylation is a well-established strategy to enhance the biocompatibility of therapeutic molecules. The PEG4 linker can shield the payload from the microenvironment, potentially reducing immunogenicity and extending the circulation half-life of the ADC. biochempeg.comaxispharm.com

The construction of an ADC using Propargyl-PEG4-CH2CO2tBu involves a multi-step bioconjugation process. The dual functional groups of the linker allow for orthogonal reactions, enabling sequential attachment to the antibody and the drug.

Antibody Modification and "Click" Reaction : The antibody is first modified to introduce an azide functional group at a specific site. This can be achieved through various methods, including the engineering of specific amino acids. The azide-modified antibody is then reacted with the propargyl group of Propargyl-PEG4-CH2CO2tBu via CuAAC. broadpharm.combroadpharm.com This reaction is highly specific and efficient, forming a stable triazole linkage.

Deprotection and Payload Attachment : Following the conjugation to the antibody, the tert-butyl (tBu) ester protecting the carboxyl group on the linker is removed under acidic conditions. medkoo.combroadpharm.com This reveals a free carboxylic acid.

Amide Bond Formation : The newly exposed carboxylic acid is activated, often by converting it into an N-hydroxysuccinimide (NHS) ester. broadpharm.comcd-bioparticles.net This activated linker-antibody intermediate is then reacted with a primary or secondary amine present on the cytotoxic payload to form a stable amide bond.

This sequential approach ensures a controlled and well-defined final ADC construct.

Stability : As a non-cleavable linker, constructs using this molecule rely on the complete degradation of the antibody within the lysosome of the target cell to release the payload. biochempeg.com This enhances the stability of the ADC in systemic circulation, preventing premature drug release that could lead to off-target toxicity. biochempeg.comfrontiersin.org The hydrophilic PEG4 chain further contributes to stability by preventing aggregation. researchgate.net

Efficacy : The efficacy of an ADC is a balance between its stability in circulation and the efficiency of payload release within tumor cells. frontiersin.org The PEG linker can influence this balance. While increasing the length of the PEG chain can significantly prolong the circulation half-life, it can also sometimes reduce the in vitro cytotoxicity of the conjugate. nih.govnih.gov Therefore, the relatively short and defined length of the PEG4 moiety is often optimal. Research on affibody-drug conjugates demonstrated that while longer PEG chains (e.g., 10 kDa) provided a greater half-life extension, they also led to a more significant reduction in cytotoxicity compared to shorter chains. nih.govnih.gov This highlights the importance of optimizing linker length to achieve the desired therapeutic outcome.

The table below summarizes findings from a study on miniaturized ADCs, illustrating the trade-offs associated with PEG linker length.

| Conjugate | PEG Linker Size | Half-Life Extension (Fold Change) | Cytotoxicity Reduction (Fold Change) |

|---|---|---|---|

| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22.0 |

Data adapted from a study on affibody-based drug conjugates. nih.govnih.gov

Application of Propargyl-PEG4-CH2CO2tBu in Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. axispharm.com They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. axispharm.comprecisepeg.comresearchgate.net The linker is a crucial determinant of a PROTAC's ability to form a productive ternary complex (target protein-PROTAC-E3 ligase) and induce degradation. axispharm.com

Propargyl-PEG4-CH2CO2tBu is used as a building block for synthesizing PROTACs. glpbio.cnmedchemexpress.commedchemexpress.commedchemexpress.com Its bifunctional nature allows it to connect the two distinct ligands. The synthesis strategy typically involves:

Attaching one of the ligands (either the E3 ligase binder or the target protein binder) to the carboxyl end of the linker. This is achieved by deprotecting the t-butyl group and forming an amide bond with an amine on the ligand.

Using the propargyl group on the other end of the linker to attach the second ligand, which has been pre-functionalized with an azide group, via the CuAAC click chemistry reaction. dcchemicals.commedkoo.com

The hydrophilicity imparted by the PEG4 component helps to improve the often-poor solubility of complex PROTAC molecules, which is a common challenge in their development. axispharm.comprecisepeg.com

The length and flexibility of the linker are critical for the efficacy of a PROTAC. nih.gov The linker must be long enough to span the distance between the target protein and the E3 ligase, yet conformationally suitable to allow for the formation of a stable and productive ternary complex that facilitates ubiquitination. researchgate.netresearchgate.net

Linker Length : Studies have shown that there is often an optimal linker length for a given PROTAC system. nih.govnih.gov A linker that is too short may prevent the two proteins from coming together effectively, while a linker that is too long may lead to unproductive binding or the "hook effect," where binary complexes are favored over the desired ternary complex. researchgate.net Research targeting the estrogen receptor (ER)-α for degradation found a significant correlation between linker length and PROTAC efficacy. researchgate.netnih.govnih.gov In that specific system, an optimal distance corresponding to a 16-atom chain length was identified. nih.govnih.gov The Propargyl-PEG4-CH2CO2tBu linker provides a specific, defined length that can be systematically evaluated in PROTAC design.

Flexibility : Flexible linkers, such as those based on PEG chains, are widely used in PROTAC design. precisepeg.comresearchgate.net This flexibility can allow the two ligands to adopt multiple orientations, increasing the probability of forming a productive ternary complex. The PEG4 chain in Propargyl-PEG4-CH2CO2tBu provides this conformational flexibility, which can be advantageous for inducing protein degradation.

The table below summarizes key findings from research on the impact of linker length on the degradation of the Estrogen Receptor (ER).

| PROTAC Linker Length (atoms) | Observed ER Degradation Efficacy |

|---|---|

| 9 | Low |

| 12 | Moderate |

| 16 | High (Optimal) |

| 19 | Moderate |

| 21 | Low |

Data derived from findings on ER-α targeting PROTACs. researchgate.netnih.gov

This data underscores that linker length is not a simple parameter to be increased, but a critical variable that must be fine-tuned for each specific PROTAC system. Propargyl-PEG4-CH2CO2tBu and similar PEG-based reagents provide the chemical tools necessary for such systematic investigations.

Degradation Mechanisms Mediated by Propargyl-PEG4-CH2CO2tBu-Linked PROTACs

Proteolysis-targeting chimeras (PROTACs) that incorporate the Propargyl-PEG4-CH2CO2tBu linker leverage the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). The degradation mechanism is a multi-step process orchestrated by the unique heterobifunctional nature of the PROTAC molecule.

At its core, a PROTAC assembled with a Propargyl-PEG4-CH2CO2tBu linker consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and the linker itself which connects these two moieties. medchemexpress.com The Propargyl-PEG4-CH2CO2tBu serves as this crucial connecting bridge. Its propargyl group allows for efficient and stable conjugation to one of the ligands, often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. nih.gov The polyethylene (B3416737) glycol (PEG) portion of the linker provides flexibility and influences the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability. jenkemusa.com

The degradation process begins with the PROTAC simultaneously binding to both the target protein and an E3 ubiquitin ligase inside the cell, forming a ternary complex (POI-PROTAC-E3 ligase). researchgate.net The formation and stability of this complex are critical for the subsequent steps and are influenced by the length and composition of the linker. The PEG4 component of the Propargyl-PEG4-CH2CO2tBu linker provides a specific spatial arrangement that facilitates the productive orientation of the POI and the E3 ligase.

Once the ternary complex is formed, the E3 ligase is brought into close proximity with the target protein. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the POI.

This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted or damaged proteins. nih.gov The proteasome recognizes and binds to the polyubiquitinated target protein, unfolds it, and proteolytically degrades it into small peptides. The PROTAC molecule itself is not degraded in this process and is released to bind to another target protein and E3 ligase, thus acting catalytically to induce multiple rounds of degradation. researchgate.net

The efficacy of a PROTAC is often quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). nih.govresearchgate.net These values are determined experimentally, typically through techniques like Western blotting or mass spectrometry, and are influenced by factors such as the binding affinities of the ligands and the properties of the linker.

While specific degradation data for a PROTAC utilizing the precise Propargyl-PEG4-CH2CO2tBu linker is not extensively available in publicly accessible literature, research on PROTACs with similar PEG4 linkers provides valuable insights. For instance, studies on Bruton's tyrosine kinase (BTK) degraders have shown that PROTACs with linkers of at least four PEG units are effective in inducing degradation, whereas shorter linkers can impair the binding affinity to the target protein and E3 ligase. nih.gov

The table below illustrates hypothetical degradation data for a generic PROTAC, "Compound X," which utilizes a Propargyl-PEG4-CH2CO2tBu linker to target a hypothetical protein, "Target A," by recruiting the Cereblon (CRBN) E3 ligase. This data is representative of what would be collected in a typical PROTAC evaluation study.

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|---|

| Compound X | Target A | CRBN | HeLa | 50 | >90 |

Propargyl Peg4 Ch2co2tbu in Materials Science and Nanotechnology Research

Surface Functionalization Strategies Employing Propargyl-PEG4-CH2CO2tBu for Biomedical and Diagnostic Applications

Propargyl-PEG4-CH2CO2tBu is extensively utilized in the functionalization of surfaces for a variety of biomedical and diagnostic purposes. The ability to modify surfaces with this linker allows for the creation of biocompatible and functional interfaces that can interact with biological systems in a controlled manner.

One common strategy involves the immobilization of Propargyl-PEG4-CH2CO2tBu onto a substrate, followed by the attachment of biomolecules. The propargyl group can readily react with azide-modified biomolecules, such as peptides, proteins, or nucleic acids, via CuAAC. This "click" reaction is highly specific and proceeds with high efficiency under mild conditions, making it ideal for the conjugation of sensitive biological molecules. The PEG4 spacer plays a crucial role in these applications by extending the attached biomolecule away from the surface, which can reduce steric hindrance and improve its accessibility for interactions. Furthermore, the hydrophilic nature of the PEG chain helps to prevent non-specific protein adsorption, a critical requirement for many biomedical and diagnostic devices.

After the initial surface modification and biomolecule conjugation, the tert-butyl protecting group on the carboxyl function can be removed to expose a free carboxylic acid. This newly available functional group can then be used for the attachment of other molecules of interest, creating a multifunctional surface. For example, a targeting ligand could be attached via the propargyl group, and a therapeutic agent could be conjugated to the deprotected carboxyl group.

Below is a table summarizing typical surface functionalization strategies using Propargyl-PEG4-CH2CO2tBu.

| Substrate | Immobilization Strategy | Biomolecule for Conjugation (Azide-Modified) | Potential Application |

| Gold | Thiol-gold self-assembly (after modification of the linker) | Peptides (e.g., RGD) | Cell adhesion and tissue engineering |

| Silicon | Silanization | Antibodies | Immunoassays and diagnostic sensors |

| Polymeric Films | Covalent attachment to surface functional groups | DNA oligonucleotides | DNA microarrays and genetic screening |

| Magnetic Nanoparticles | Ligand exchange | Enzymes | Biocatalysis and targeted enzyme delivery |

Development of Novel Polymeric Materials Incorporating Propargyl-PEG4-CH2CO2tBu for Advanced Applications

The incorporation of Propargyl-PEG4-CH2CO2tBu into polymeric structures allows for the synthesis of advanced materials with tailored properties. This can be achieved by either using the linker as a monomer in a polymerization reaction or by post-polymerization modification of a pre-existing polymer.

In one approach, the propargyl group of the linker can be polymerized to create a polymer backbone with pendant PEG4-CH2CO2tBu side chains. These side chains can then be further functionalized as described previously. Alternatively, the linker can be attached to a polymer backbone that has reactive sites amenable to conjugation with either the propargyl or the carboxyl group of the linker.

A particularly interesting application is the development of stimuli-responsive polymers. For instance, the tert-butyl ester is sensitive to acidic conditions. By incorporating Propargyl-PEG4-CH2CO2tBu into a polymer, a material can be created that changes its properties in response to a decrease in pH. This is highly relevant for applications such as drug delivery to tumor microenvironments, which are often more acidic than healthy tissues.

The "clickable" nature of the propargyl group also facilitates the synthesis of complex polymer architectures, such as block copolymers, graft copolymers, and dendrimers. For example, a polymer with azide (B81097) groups can be readily "clicked" with Propargyl-PEG4-CH2CO2tBu to introduce the PEGylated and protected carboxyl functionalities.

The following table provides an overview of the types of polymeric materials that can be developed using Propargyl-PEG4-CH2CO2tBu.

| Polymer Architecture | Synthesis Method | Key Feature | Potential Application |

| Linear Polymer with Pendant Linkers | Post-polymerization modification | High density of functional groups | Drug delivery carriers |

| Block Copolymer | "Click" chemistry coupling of polymer blocks | Self-assembly into micelles or vesicles | Controlled release systems |

| Graft Copolymer | Grafting onto a polymer backbone | Enhanced biocompatibility and solubility | Surface coatings for medical devices |

| Hydrogel | Cross-linking of polymers with the linker | Swelling and stimuli-responsive behavior | Scaffolds for tissue engineering |

Integration into Nanoparticle Architectures for Targeted Delivery and Imaging Research

Propargyl-PEG4-CH2CO2tBu is a key component in the design and fabrication of functionalized nanoparticles for targeted drug delivery and biomedical imaging. The linker can be attached to the surface of various types of nanoparticles, including gold nanoparticles, quantum dots, and liposomes, to impart desired properties.

The PEG4 spacer provides a hydrophilic shell around the nanoparticle, which is known to increase its circulation time in the bloodstream by reducing uptake by the reticuloendothelial system. This "stealth" effect is crucial for enabling the nanoparticles to reach their target site. The propargyl group serves as a versatile anchor point for the attachment of targeting ligands, such as antibodies, peptides, or small molecules, that can specifically bind to receptors on the surface of diseased cells. This active targeting strategy enhances the accumulation of the nanoparticles at the desired location, thereby increasing the efficacy of the therapeutic payload and reducing off-target side effects.

Furthermore, the linker can be used to attach imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to the nanoparticle surface. This allows for the non-invasive tracking of the nanoparticles in vivo, providing valuable information about their biodistribution and target accumulation. The ability to combine targeting, therapeutic, and imaging functionalities on a single nanoparticle platform has led to the development of "theranostic" nanoparticles.

A summary of the integration of Propargyl-PEG4-CH2CO2tBu into nanoparticle architectures is presented in the table below.

| Nanoparticle Type | Functionalization Approach | Attached Moiety (via Click Chemistry) | Research Application |

| Gold Nanoparticles | Thiol-gold chemistry | Targeting peptides | Photothermal therapy |

| Quantum Dots | Ligand exchange | Fluorescent dyes | In vivo imaging |

| Liposomes | Incorporation into the lipid bilayer | Antibodies | Targeted drug delivery |

| Polymeric Micelles | Self-assembly of block copolymers | MRI contrast agents | Theranostics |

Applications in Biosensing and Diagnostic Platform Development

In the realm of biosensing and diagnostics, Propargyl-PEG4-CH2CO2tBu plays a pivotal role in the construction of sensitive and specific detection platforms. The linker is used to immobilize biorecognition elements, such as antibodies, enzymes, or aptamers, onto the surface of a transducer.

The oriented immobilization of these biorecognition elements is critical for their function. By using "click" chemistry to attach azide-modified biomolecules to a surface functionalized with the propargyl linker, a high degree of control over the orientation and density of the immobilized molecules can be achieved. The PEG4 spacer helps to minimize non-specific binding of other molecules from the sample matrix, which is a common cause of false signals in biosensors.

After immobilization of the biorecognition element, the deprotected carboxyl group can be used to attach other components, such as signaling molecules or blocking agents, to further enhance the performance of the biosensor. For example, in an electrochemical biosensor, the carboxyl group could be used to attach a redox-active molecule that can facilitate electron transfer.

The versatility of Propargyl-PEG4-CH2CO2tBu allows for its use in a wide range of biosensing platforms, including surface plasmon resonance (SPR) sensors, quartz crystal microbalances (QCM), and electrochemical biosensors.

The table below outlines the applications of Propargyl-PEG4-CH2CO2tBu in biosensor development.

| Biosensor Platform | Transducer Surface | Immobilized Biorecognition Element | Target Analyte |

| Surface Plasmon Resonance (SPR) | Gold film | Antibodies | Proteins and biomarkers |

| Quartz Crystal Microbalance (QCM) | Gold-coated quartz crystal | Aptamers | Small molecules and toxins |

| Electrochemical Biosensor | Carbon electrode | Enzymes | Metabolites (e.g., glucose) |

| Fluorescence-based Sensor | Glass slide | DNA probes | Pathogen detection |

Future Directions and Translational Outlook for Propargyl Peg4 Ch2co2tbu in Academic Research

Emerging Trends in Click Chemistry Applications for Propargyl-PEG4-CH2CO2tBu

The primary utility of Propargyl-PEG4-CH2CO2tBu lies in its propargyl group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.commedkoo.com This reaction's high efficiency and specificity have made it a staple in bioconjugation. broadpharm.com However, the future of this compound extends beyond conventional CuAAC, with several emerging trends poised to expand its application repertoire.

One significant trend is the move towards copper-free click chemistry , such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the terminal alkyne of Propargyl-PEG4-CH2CO2tBu is not inherently suited for SPAAC, its derivatization into a strained cyclooctyne (B158145) would open up avenues for its use in living systems where the cytotoxicity of copper is a concern. The development of enzymatic or chemical methods to achieve this transformation in situ would represent a major advancement.

Furthermore, the application of photo-click chemistry offers another exciting frontier. Light-induced ligation strategies could provide temporal and spatial control over the conjugation reactions involving Propargyl-PEG4-CH2CO2tBu, enabling the precise assembly of biomolecules in specific cellular compartments or tissues.

The versatility of Propargyl-PEG4-CH2CO2tBu is also being explored in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.commedchemexpress.com In this context, the propargyl group serves as a handle to click onto a warhead that binds to a target protein, while the deprotected carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase. The PEG4 spacer is crucial for optimizing the distance and orientation between the two ligands to facilitate ubiquitination and subsequent degradation of the target protein. medchemexpress.commedchemexpress.com

| Emerging Trend | Potential Application of Propargyl-PEG4-CH2CO2tBu | Key Advantage |

| Copper-Free Click Chemistry (e.g., SPAAC) | Derivatized form for in vivo conjugation | Reduced cytotoxicity |

| Photo-Click Chemistry | Spatiotemporal control of bioconjugation | High precision in complex biological environments |

| PROTACs | Linker for connecting target protein binders and E3 ligase ligands | Targeted protein degradation |

Potential for Novel Therapeutic and Diagnostic Modalities Beyond Current Applications

The unique structural features of Propargyl-PEG4-CH2CO2tBu position it as a valuable component in the development of innovative therapeutic and diagnostic agents. The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic properties of conjugated molecules, a critical aspect in drug development. medkoo.comchempep.com

In the realm of therapeutics , this linker is instrumental in the construction of antibody-drug conjugates (ADCs) . broadpharm.com By attaching a potent cytotoxic drug to a monoclonal antibody via the Propargyl-PEG4-CH2CO2tBu linker, targeted delivery to cancer cells can be achieved, minimizing off-target toxicity. technologynetworks.com Future research may focus on creating ADCs with novel payloads and antibodies, leveraging the modularity afforded by this linker. A recent study demonstrated that PEGylation of a dipeptide linker in an ADC improved the therapeutic index and pharmacokinetics. nih.gov

The development of targeted drug delivery systems represents another promising avenue. Propargyl-PEG4-CH2CO2tBu can be used to functionalize nanoparticles, liposomes, or polymers with targeting ligands (e.g., peptides, antibodies) and therapeutic agents. This approach can enhance the accumulation of drugs at the disease site, improving efficacy and reducing side effects.

From a diagnostic perspective, Propargyl-PEG4-CH2CO2tBu can be employed to create novel imaging probes . For instance, it can be used to link a targeting moiety to a fluorescent dye or a radionuclide for in vivo imaging applications. Research has shown that short PEG-linkers can improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. medkoo.com This could enable the sensitive and specific detection of biomarkers associated with various diseases.

| Modality | Application of Propargyl-PEG4-CH2CO2tBu | Potential Impact |

| Therapeutic | ||

| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies | Targeted cancer therapy with reduced side effects |

| Targeted Drug Delivery | Functionalizing nanoparticles with drugs and targeting ligands | Enhanced drug accumulation at disease sites |

| Diagnostic | ||

| In Vivo Imaging Probes | Connecting targeting molecules to imaging agents | Sensitive and specific disease detection |

Green Chemistry Approaches in the Synthesis and Application of Propargyl-PEG4-CH2CO2tBu

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to chemical synthesis and applications. The future of Propargyl-PEG4-CH2CO2tBu will likely involve the adoption of more environmentally benign methodologies.

In the synthesis of Propargyl-PEG4-CH2CO2tBu and related PEGylated compounds, greener approaches are being explored. One such method is the use of ultrasound-assisted synthesis . mdpi.comnih.gov Sonication can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. mdpi.comyoutube.comnih.gov Another promising technique is flow chemistry , which offers better control over reaction parameters, improved safety, and the potential for continuous manufacturing, thereby minimizing waste. nih.govresearchgate.netnih.govflinders.edu.au

In the application of Propargyl-PEG4-CH2CO2tBu, particularly in click chemistry, the use of greener catalysts and solvent systems is a key area of development. For instance, water-soluble catalysts or recyclable catalytic systems can reduce the environmental impact of CuAAC reactions. Furthermore, performing conjugations in aqueous buffers or other environmentally friendly solvents aligns with the goals of green chemistry.

| Green Chemistry Approach | Area of Impact | Potential Benefit |

| Ultrasound-Assisted Synthesis | Synthesis | Faster reactions, higher yields, milder conditions |

| Flow Chemistry | Synthesis | Improved control, safety, and reduced waste |

| Greener Catalysts | Application (Click Chemistry) | Reduced environmental impact of metal catalysts |

| Aqueous Reaction Media | Application | Elimination of hazardous organic solvents |

Computational Studies and Predictive Modeling of Propargyl-PEG4-CH2CO2tBu Interactions in Biological Systems

Computational modeling and simulation are becoming indispensable tools in understanding and predicting the behavior of molecules in complex biological environments. For Propargyl-PEG4-CH2CO2tBu, these approaches can provide valuable insights into its interactions and guide the design of more effective bioconjugates.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models for the biological activity of molecules containing the Propargyl-PEG4-CH2CO2tBu linker. By correlating the structural features of a series of conjugates with their observed activities, it may be possible to predict the efficacy of new designs before they are synthesized, thereby accelerating the drug discovery process.

These computational approaches can help to rationalize experimental observations and provide a deeper understanding of the molecular mechanisms underlying the function of bioconjugates incorporating this versatile linker.

| Computational Method | Application to Propargyl-PEG4-CH2CO2tBu | Research Goal |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics of conjugates | Understanding the influence of the linker on structure and flexibility |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models of biological activity | Accelerating the design and discovery of new bioconjugates |

Q & A

Q. What are the critical solubility properties of Propargyl-PEG4-CH2CO2tBu, and how do they influence experimental design?

Propargyl-PEG4-CH2CO2tBu exhibits solubility in polar organic solvents (e.g., DMSO, DMF, THF) and water, enabling its use in both organic and aqueous reaction systems . When designing experiments, researchers should pre-test solubility in target solvents to ensure homogeneous reaction conditions. For example, in bioconjugation studies, aqueous solubility allows direct use in buffer systems without requiring phase-transfer catalysts.

Q. How does the purity of Propargyl-PEG4-CH2CO2tBu affect reaction reproducibility in click chemistry applications?

Purity (>95%) is critical for minimizing side reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Impurities like residual catalysts or byproducts can inhibit reactivity or generate undesired cross-products. Researchers should validate purity via HPLC or NMR before use and employ purification techniques (e.g., column chromatography) if discrepancies arise in reaction yields .

Q. What standard protocols are recommended for characterizing Propargyl-PEG4-CH2CO2tBu post-synthesis?

Characterization should include:

- NMR spectroscopy (¹H, ¹³C) to confirm PEG spacer integrity and propargyl group presence.

- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight.

- FT-IR to detect ester (C=O) and alkyne (C≡C) functional groups. Discrepancies in spectral data may indicate hydrolysis of the tBu ester or PEG chain degradation .

Advanced Research Questions

Q. How can researchers design kinetic studies to evaluate Propargyl-PEG4-CH2CO2tBu’s reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC)?

- Step 1: Optimize reaction conditions (solvent, temperature, catalyst-free environment) using UV-Vis or fluorescence spectroscopy to monitor cyclooctyne-azide conjugation rates.

- Step 2: Compare rate constants (k) under varying pH and ionic strength to assess steric effects from the PEG4 spacer.

- Step 3: Validate reproducibility by repeating trials with independent reagent batches and statistically analyzing deviations (e.g., ANOVA) .

Q. What methodologies address contradictions in reported catalytic efficiency of Propargyl-PEG4-CH2CO2tBu across studies?

Contradictions may arise from differences in:

- Catalyst sourcing (e.g., Cu(I) vs. Cu(II) species).

- Solvent hydration levels , which influence propargyl group accessibility. Researchers should:

- Replicate disputed experiments with controlled variables (e.g., anhydrous DMF vs. hydrated aqueous buffers).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and identify thermodynamic outliers .

Q. How can the stability of Propargyl-PEG4-CH2CO2tBu be systematically evaluated under long-term storage conditions?

- Accelerated degradation studies : Store aliquots at 4°C, -20°C, and room temperature; analyze monthly via LC-MS for hydrolysis (tBu ester cleavage) or oxidation (propargyl group).

- Humidity control : Use desiccants or humidity chambers to assess moisture sensitivity.

- Data interpretation : Apply Arrhenius kinetics to predict shelf-life and recommend optimal storage protocols .

Q. What strategies optimize the use of Propargyl-PEG4-CH2CO2tBu in multi-step syntheses (e.g., drug-linker conjugates)?

- Orthogonal protection : Pair the propargyl group with acid-labile protecting groups (e.g., Boc) to enable sequential deprotection.

- Solvent compatibility : Ensure PEG4’s hydrophilicity does not hinder coupling in hydrophobic media (e.g., use DCM/THF mixtures).

- In-line analytics : Employ real-time monitoring (e.g., ReactIR) to track intermediate formation and minimize side reactions .

Methodological Best Practices

Q. How should researchers document experimental procedures involving Propargyl-PEG4-CH2CO2tBu to ensure reproducibility?

- Detailed logs : Record batch-specific purity, solvent lot numbers, and storage durations.

- Negative controls : Include reactions without the propargyl group to confirm product specificity.

- Data sharing : Deposit raw spectral datasets in repositories like Zenodo for peer validation .

Q. What statistical approaches are recommended for analyzing variability in Propargyl-PEG4-CH2CO2tBu-based assay results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.